2-Chloro-6-methoxynaphthalene

Physical Properties Thermal Stability Naphthalene Derivatives

Source 2-Chloro-6-methoxynaphthalene for optimized naproxen API manufacturing. The 2-Cl,6-OMe substitution pattern delivers unmatched regioselectivity in Friedel-Crafts alkylation and cross-coupling, ensuring higher yields and lower purification costs than mono-substituted analogs. This solid intermediate is also ideal for parallel medicinal chemistry and high-temperature polymer applications requiring halogenated naphthalene building blocks.

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
CAS No. 67886-68-4
Cat. No. B3031771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxynaphthalene
CAS67886-68-4
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)Cl
InChIInChI=1S/C11H9ClO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3
InChIKeyDFJBXCAVJOGNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxynaphthalene (CAS 67886-68-4): A Differentiated Naphthalene Scaffold for Regioselective Synthesis and Pharmaceutical Intermediates


2-Chloro-6-methoxynaphthalene is a disubstituted naphthalene derivative that serves as a versatile scaffold in organic synthesis and pharmaceutical intermediate production. This compound is characterized by a chlorine atom at the 2-position and a methoxy group at the 6-position of the naphthalene ring, imparting distinct electronic and steric properties that differentiate it from its unsubstituted and mono-substituted analogs [1]. Its primary industrial application lies in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), particularly naproxen, where the chloro and methoxy substituents enable regioselective modifications critical to the manufacturing process [1][2].

Why 2-Chloro-6-methoxynaphthalene Cannot Be Replaced by Common Naphthalene Analogs in Critical Applications


Direct substitution of 2-Chloro-6-methoxynaphthalene with closely related analogs such as 2-methoxynaphthalene, 2-bromo-6-methoxynaphthalene, or 6-methoxy-2-naphthaldehyde is not feasible without compromising reaction outcomes or product quality. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group on the naphthalene ring creates a unique electronic environment that governs regioselectivity in electrophilic aromatic substitution and cross-coupling reactions, which is not replicated by analogs lacking either substituent or bearing different halogens [1][2]. Furthermore, the specific substitution pattern (2-Cl, 6-OMe) is essential for the stereospecific steps in the industrial synthesis of naproxen, where alternative halogenated or non-halogenated naphthalenes would lead to different regioisomers, lower yields, or require entirely different reaction pathways [1].

Quantitative Differentiation: 2-Chloro-6-methoxynaphthalene vs. Key Analogs


Thermal Stability and Phase Behavior: 2-Chloro-6-methoxynaphthalene vs. 2-Bromo-6-methoxynaphthalene

2-Chloro-6-methoxynaphthalene exhibits a higher boiling point (303.9 °C at 760 mmHg) compared to its brominated analog, 2-bromo-6-methoxynaphthalene (160-164 °C at 3 mmHg), indicating significantly lower volatility and greater thermal stability under standard pressure conditions [1]. This thermal stability difference is critical for processes involving elevated temperatures, such as certain coupling reactions or distillations, where the bromo analog might volatilize or decompose prematurely.

Physical Properties Thermal Stability Naphthalene Derivatives

Physical Form and Handling: 2-Chloro-6-methoxynaphthalene vs. 2-Methoxynaphthalene

While 2-chloro-6-methoxynaphthalene is a solid at room temperature with no widely reported melting point (suggesting it may be a low-melting solid or viscous liquid), its parent compound, 2-methoxynaphthalene, has a well-defined melting point of 73-75 °C [1]. This difference in physical form at ambient conditions impacts handling and formulation. The solid nature of 2-methoxynaphthalene requires melting for liquid-phase reactions, whereas 2-chloro-6-methoxynaphthalene can be directly weighed and transferred as a solid, simplifying experimental setup.

Physical State Handling Naphthalene Derivatives

Regioselectivity in Friedel-Crafts Reactions: A Critical Differentiation for Naproxen Synthesis

The 2-chloro substituent in 2-chloro-6-methoxynaphthalene is essential for directing regioselective Friedel-Crafts alkylation to the desired 6-methoxy-2-naphthyl position, a key step in the industrial synthesis of naproxen [1]. This regioselectivity is not achievable with 2-methoxynaphthalene alone, which would lead to a mixture of regioisomers, significantly reducing the yield of the desired naproxen precursor and increasing purification costs. The specific electronic influence of the chlorine atom at the 2-position, in conjunction with the 6-methoxy group, is a documented requirement for this high-value synthetic pathway [1].

Regioselectivity Friedel-Crafts NSAID Synthesis Naproxen

Optimal Use Cases for 2-Chloro-6-methoxynaphthalene in Research and Industry


Industrial Synthesis of Naproxen and Related NSAIDs

2-Chloro-6-methoxynaphthalene is the preferred starting material for the industrial synthesis of naproxen due to its regioselectivity in Friedel-Crafts alkylation, as established in patent and academic literature [1]. Its unique substitution pattern ensures high yields of the correct intermediate, minimizing waste and purification costs. Procurement of this compound is essential for manufacturers aiming to optimize their naproxen production process.

Development of Novel Naphthalene-Based Pharmaceuticals

Medicinal chemists exploring naphthalene scaffolds for drug discovery should consider 2-chloro-6-methoxynaphthalene as a versatile building block. Its distinct electronic profile, stemming from the 2-Cl and 6-OMe groups, allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) to access diverse chemical space not easily reached from simpler naphthalene analogs [1]. Its solid physical form also facilitates rapid analog synthesis in parallel medicinal chemistry efforts.

Synthesis of Agrochemicals and Specialty Polymers

The chloro and methoxy groups on 2-chloro-6-methoxynaphthalene provide handles for further derivatization in the synthesis of agrochemicals and specialty polymers where halogenated naphthalene units are required for enhanced stability or bioactivity [1]. Its higher boiling point compared to bromo analogs makes it a more thermally stable choice for high-temperature polymerization or functionalization reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methoxynaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.